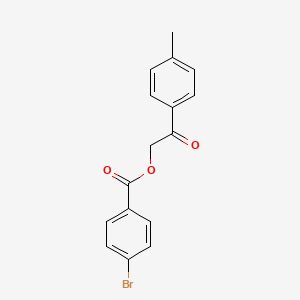
2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MBOB and is known for its ability to modulate the activity of certain proteins in the body. In Additionally, we will list future directions for the study and application of MBOB.
Mecanismo De Acción
The mechanism of action of MBOB involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This, in turn, leads to a decrease in the activity of PKC and the downstream signaling pathways that it regulates. The inhibition of PKC activity by MBOB has been shown to have a wide range of effects on cellular processes, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOB has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit PKC activity, MBOB has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and modulate the immune response. Additionally, MBOB has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MBOB in lab experiments is its specificity for PKC. Unlike other compounds that inhibit multiple protein kinases, MBOB specifically targets PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Additionally, MBOB is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using MBOB in lab experiments is its potential toxicity. MBOB has been shown to have cytotoxic effects on certain cell types, and care should be taken when handling and using the compound. Additionally, the specificity of MBOB for PKC may limit its usefulness in studying other protein kinases that play a role in cellular processes.
Direcciones Futuras
There are several future directions for the study and application of MBOB. One area of interest is its potential use in cancer therapy. MBOB has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its effectiveness as a cancer treatment. Additionally, MBOB may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the efficacy of MBOB in these conditions.
Conclusion:
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate the activity of PKC has led to its use as a valuable tool for studying various cellular processes. While MBOB has several advantages for use in lab experiments, its potential toxicity and specificity for PKC may limit its usefulness in certain applications. Nevertheless, further studies are needed to determine the full potential of MBOB in scientific research and its potential applications in medicine.
Métodos De Síntesis
The synthesis of MBOB involves the reaction between 4-bromobenzoic acid and 4-methylphenacyl bromide in the presence of a base. The reaction yields MBOB as a white crystalline powder with a melting point of 134-136°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
MBOB has been widely studied for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of certain proteins in the body. Specifically, MBOB has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11-2-4-12(5-3-11)15(18)10-20-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTBIAKLZYUXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenyl)-2-oxoethyl] 4-bromobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)
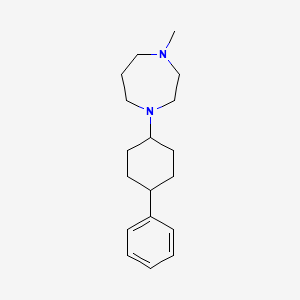
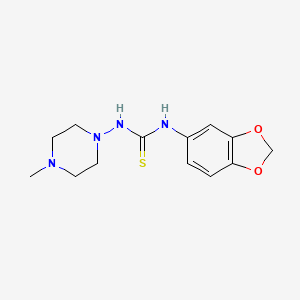
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)
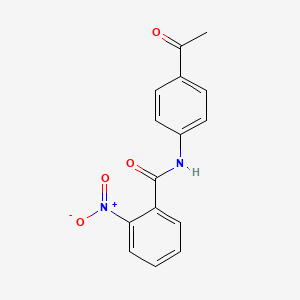
![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
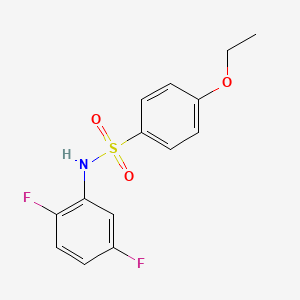
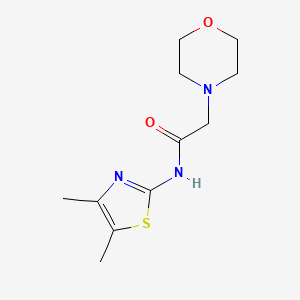
![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)